N-Methylformamide
Overview
Description
N-Methylformamide is a colorless, nearly odorless organic compound with the molecular formula CH₃NHCHO. It is a secondary amide and exists as a liquid at room temperature. This compound is primarily used as a reagent in various organic syntheses and has limited applications as a highly polar solvent .
Mechanism of Action
Target of Action
N-Methylformamide (NMF) is a secondary amide with the molecular formula CH3NHCHO . It is a colorless, nearly odorless organic compound that exists as a liquid at room temperature It’s known that nmf can act as a proton donor and acceptor due to its c=o and n-h groups .
Mode of Action
It is known that NMF is used as a reagent in various organic syntheses . The molecule contains C=O and N-H groups, allowing it to act as a proton donor and acceptor . This property could facilitate its interaction with other molecules in a system, potentially leading to changes in the system’s state or behavior.
Biochemical Pathways
Nmf is used as a reagent in various organic syntheses, suggesting that it may participate in a variety of biochemical reactions .
Pharmacokinetics
A study on the clinical pharmacology of oral and iv nmf suggests that the peak plasma concentrations at recommended phase ii doses were 046 mmol/L for NMF administered orally, 600 mg/m^2 three times/week × 4 weeks every 6 weeks .
Result of Action
It has been noted that nmf has been assessed for its antitumor activities in mice
Action Environment
The action of NMF can be influenced by environmental factors. For instance, NMF has been found to have improved stability at high temperatures and high humidity when intercalated with this compound . This suggests that the action, efficacy, and stability of NMF can be influenced by the conditions in which it is used.
Biochemical Analysis
Biochemical Properties
NMF contains carbonyl (–CO) and amide (–NH) groups, interconnected in the same manner as a peptide bond, playing a central role in biochemistry . The molecule exists as two rotamers due to slow rotation about the N-C (O) bond, and the E-configuration is preferred due to steric repulsion of the larger substituents
Cellular Effects
NMF has been shown to have effects on cell growth and viability. For instance, continuous incubation of TLX5 murine lymphoma cells in vitro with NMF for 72 hours brought about a concentration-dependent decrease in growth rate and viability
Molecular Mechanism
It is known that NMF has a partial double bond between the carbonyl carbon and nitrogen, which raises the rotational barrier This property could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
While specific studies on NMF dosage effects in animal models are limited, it’s worth noting that related compounds such as Dimethylformamide (DMF) have been studied. For instance, DMF has been found to have low acute toxicity in a variety of animal species . The effects of NMF at different dosages in animal models need to be studied further.
Metabolic Pathways
It is known that NMF is typically prepared by allowing methylamine to react with methyl formate
Preparation Methods
N-Methylformamide can be synthesized through several methods:
Reaction with Methyl Formate: The most common method involves reacting methylamine with methyl formate[ \text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} ]
Transamidation: Another method involves transamidation with formamide[ \text{HCONH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{HCONHCH}_3 + \text{NH}_3 ]
Industrial Production: Industrially, this compound can be produced by a two-step continuous process. .
Chemical Reactions Analysis
N-Methylformamide undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents like potassium permanganate and chromic acid.
Reduction: It can be reduced using reagents such as borohydrides.
Substitution: It undergoes substitution reactions with halogens like chlorine and bromine.
Photo-Oxidation: In atmospheric conditions, it reacts with hydroxyl radicals, leading to the formation of products like methyl isocyanate and formamide
Scientific Research Applications
N-Methylformamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in oil refineries.
Biology: It acts as a ligand in coordination chemistry.
Medicine: It has been studied for its antitumor activities in mice.
Industry: It is employed in the production of aluminum electrolytic capacitors and as an extraction solvent for aromatic hydrocarbons .
Comparison with Similar Compounds
N-Methylformamide is closely related to other formamides, such as:
Formamide: Similar in structure but lacks the methyl group.
Dimethylformamide: Contains two methyl groups attached to the nitrogen atom, making it more stable and widely used as a solvent.
N-Methylacetamide: Similar structure but with an acetyl group instead of a formyl group.
This compound is unique due to its specific applications and the presence of both a methyl and formyl group, which influence its reactivity and properties .
Properties
IUPAC Name |
N-methylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHXGZTWNVVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
Record name | N-METHYLFORMAMIDE | |
Source | CAMEO Chemicals | |
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Record name | N-METHYLFORMAMIDE | |
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DSSTOX Substance ID |
DTXSID0025608 | |
Record name | N-Methylformamide | |
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Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methylformamide is a clear colorless liquid with a slight amine odor. (NTP, 1992), Colorless liquid; [ICSC] Pale yellow or colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS VISCOUS LIQUID. | |
Record name | N-METHYLFORMAMIDE | |
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Record name | N-Methylformamide | |
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Boiling Point |
356 to 365 °F at 760 mmHg (NTP, 1992), 180-185 °C, 182.5 °C | |
Record name | N-METHYLFORMAMIDE | |
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Record name | N-METHYLFORMAMIDE | |
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Flash Point |
208 °F (NTP, 1992), 98 °C, 98 °C c.c. | |
Record name | N-METHYLFORMAMIDE | |
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Record name | N-METHYLFORMAMIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in acetone, ethanol., Miscible in water, 1000 mg/mL at 25 °C, Solubility in water: good, Water miscible, Ethanol miscible, Ether immiscible | |
Record name | N-METHYLFORMAMIDE | |
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Record name | N-METHYLFORMAMIDE | |
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Record name | N-Methylformamide | |
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Record name | N-METHYLFORMAMIDE | |
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Density |
1.011 at 66 °F (NTP, 1992) - Denser than water; will sink, 0.9961 g/cu cm @ 25 °C, Density (at 20 °C): 1.003 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 2.04 | |
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Vapor Pressure |
0.2 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.253 mm Hg @ 25 °C | |
Record name | N-METHYLFORMAMIDE | |
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Mechanism of Action |
The mechanism by which NMF causes hepatotoxicity is currently under investigation. Evidence is accumulating which suggests that a reactive metabolite of NMF is involved. In vitro NMF was cytotoxic only at concns in the 0.1 M range whereas the maximum NMF concn in the plasma of animals which showed evidence of hepatotoxicity was below 0.01 M. The hypothesis that a reactive metabolite is formed which might be responsible for NMF-induced hepatotoxicity is supported by the following findings: 1) NMF caused the depletion of hepatic glutathione levels in vivo, & in hepatocytes in vitro; 2) an NMF metabolite (or metabolites) was covalently bound to liver microsomal protein; & 3) pretreatment of mice with cysteine or N-acetylcysteine protected against NMF-induced hepatotoxicity. Liver mitochondria may be a target for the reactive metab, as NMF has been shown to inhibit the ability of mouse liver mitochondria to sequester calcium ions when a hepatotoxic dose was admin ip. | |
Record name | N-METHYLFORMAMIDE | |
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CAS No. |
123-39-7, 863653-47-8, 87955-92-8 | |
Record name | N-METHYLFORMAMIDE | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPE4G7Y986 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-METHYLFORMAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-Methylformamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | N-METHYLFORMAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-40 °F (NTP, 1992), -5.4 °C, -3.8 °C, -3 °C | |
Record name | N-METHYLFORMAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20654 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-METHYLFORMAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-Methylformamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | N-METHYLFORMAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Q1: How does N-Methylformamide (NMF) affect cancer cell growth?
A1: While the precise mechanism remains unclear, several studies suggest NMF might act through multiple pathways:
- Glutathione depletion: NMF treatment has been linked to a significant decrease in cellular glutathione levels in murine TLX5 lymphoma cells. [] This depletion might contribute to NMF's cytotoxic effects.
- Cell cycle arrest: NMF appears to induce cell cycle arrest at the G1 phase in TLX5 cells, accompanied by a decrease in cell replication and viability. []
- Changes in gene expression: NMF can alter gene expression patterns, particularly affecting the synthesis of the M(r) 72,000 constitutive heat shock protein (hsc70) in HL-60 cells, which is linked to cell differentiation. []
Q2: Does NMF affect the microtubule network in cells?
A2: Yes, NMF administration appears to significantly alter the microtubular network, causing interruptions and damage, potentially influencing intracellular transport processes. This disruption has been observed in melanoma cells (M14). [, ]
Q3: How does NMF interact with the antitumor drug doxorubicin?
A3: NMF appears to interfere with the intracellular transport and efflux of doxorubicin. Observations suggest that NMF-induced microtubule damage might trap doxorubicin in perinuclear regions, potentially enhancing its cytotoxic effects. []
Q4: How does NMF induce differentiation in HL-60 cells?
A4: The mechanism is not fully understood, but research suggests a possible link to changes in heat shock protein synthesis. NMF treatment has been shown to reduce the synthesis of both the M(r) 90,000 and 70,000 heat shock proteins in HL-60 cells, potentially contributing to their differentiation. []
Q5: What is the molecular formula and weight of NMF?
A5: this compound has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol.
Q6: What is the dominant conformation of NMF in the gas phase?
A6: Gas electron diffraction studies have shown that the trans conformer, where the C(carbonyl)-H and N-C(methyl) bonds are trans to each other, is dominant in the gas phase. []
Q7: How does NMF behave in aqueous solutions?
A7: NMF is highly soluble in water and forms hydrogen bonds with water molecules. [, ] This strong interaction influences its behavior in solutions and biological environments.
Q8: How has computational chemistry been used to study NMF?
A8: Computational methods like Density Functional Theory (DFT) have been employed to:
- Study hydrogen bonding: DFT calculations have been used to investigate the hydrogen-bonded clusters of NMF with water, providing insights into its solvation behavior. []
- Analyze conformational stability: DFT calculations were used alongside Computational Group Theory (CGT) for conformational analysis of a hexakis-N-methylformamide nickel(II) complex cation, confirming the most stable conformation. []
- Investigate photo-stability: Non-adiabatic dynamics simulations helped explain the photo-deactivation mechanism and stability of NMF dimers upon UV irradiation. []
Q9: Have molecular dynamics simulations been used to study NMF?
A9: Yes, molecular dynamics simulations have been employed to investigate:
- Self-diffusion: Simulations accurately predicted self-diffusion coefficients of NMF over wide ranges of temperature and pressure, providing data that complements experimental measurements. []
- Liquid structure: Simulations provided insights into the structural properties of liquid NMF, including hydrogen bonding patterns and the influence of temperature and pressure. []
Q10: How does the structure of NMF relate to its biological activity?
A10: While limited information is available on specific SAR studies for NMF, a few observations can be made:
- Comparison to formamide: Replacing a hydrogen atom in formamide with a methyl group to form NMF generally increases its potency against tumor cells. []
- Importance of the formamide moiety: The formamide group (-CONH-) appears crucial for its biological activity, as other compounds containing this moiety exhibit similar activity against tumors, while those lacking it are inactive. []
Q11: How does deuterium substitution in the formyl group of NMF affect its hepatotoxicity?
A11: Deuterium substitution in the formyl group of NMF significantly reduces its hepatotoxicity, suggesting that metabolic oxidation at this position may be involved in its toxicity. []
Q12: How is NMF metabolized in the body?
A12: NMF is primarily metabolized in the liver through oxidation and conjugation pathways. Key metabolites include N-hydroxymethyl-N-methylformamide (HMMF), methylamine, N-acetyl-S-(N-methylcarbamoyl)-cysteine (AMCC), and S-(N-Methylcarbamoyl)glutathione. [, ]
Q13: What are the major routes of NMF elimination?
A13: Following administration in mice, NMF is primarily eliminated through the kidneys, with a substantial portion (39% of the dose) also eliminated through the lungs as CO2, particularly when labeled with 14C at the formyl group. []
Q14: How does the route of administration affect NMF bioavailability?
A14: NMF demonstrates high bioavailability (90-95%) when administered orally. []
Q15: What is the evidence of NMF's antitumor activity?
A16: In vivo studies have shown that NMF can inhibit the growth of:* Murine TLX5 lymphoma []* Mouse Sarcoma 180 [, , ]* Adenocarcinoma E 0771 []* Ehrlich ascites tumors []
Q16: Has NMF demonstrated efficacy in clinical trials?
A17: Limited clinical data is available. While one partial response has been reported in a Phase II trial, further research is needed to determine its clinical efficacy. []
Q17: Is there cross-resistance between NMF and other compounds?
A18: Studies in E. coli revealed cross-resistance between urethane-resistant, formamide-resistant, and NMF-resistant lines, suggesting a shared mechanism of action or resistance development. []
Q18: What are the primary toxicity concerns associated with NMF?
A19: The primary toxicity concern with NMF is reversible hepatotoxicity, observed in preclinical studies in mice, rats, and beagle dogs. [] This toxicity has also been reported in clinical trials as a dose-limiting factor. []
Q19: What analytical techniques are used to measure NMF and its metabolites?
A19: Several analytical techniques have been employed:
- Gas Chromatography (GC): Used to measure NMF and its metabolites (HMMF, NMF, formamide) in urine samples. [, ]
- Gas Chromatography/Mass Spectrometry (GC/MS): Used to quantify N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a key metabolite of NMF, in urine samples. []
- Cesium Ion Liquid Secondary Ion Mass Spectrometry (SIMS): Employed to identify S-(N-Methylcarbamoyl)glutathione as a biliary metabolite of NMF in mice. []
- High-Performance Liquid Chromatography (HPLC): Used with ion-pairing methods to analyze urine samples for 14C-labeled methylamine, a metabolite of NMF. []
- Nuclear Magnetic Resonance (NMR): Used to study proton exchange dynamics in NMF and its derivatives, providing insights into its solution behavior. [, ]
- Neutron diffraction: Employed to determine the geometry and intermolecular structure of NMF in its liquid phase. []
- Spectroscopic techniques: NMR, IR, and mass spectrometry [, , , , , , , ]
- Calorimetry: For measuring thermodynamic properties []
- Scattering techniques: Neutron diffraction and gas electron diffraction [, , ]
- Computational resources: DFT calculations and molecular dynamics simulations [, , ]
- Cell culture facilities: For in vitro studies [, , , , , ]
- Animal models: For preclinical in vivo investigations [, , , , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.